molecular formula C35H63N7O11 B12790064 L-Valine, N-(N-(4-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-3-hydroxy-6-methyl-1-oxoheptyl)-L-isoleucyl)-, methyl ester, (S-(R*,R*))- CAS No. 127231-52-1

L-Valine, N-(N-(4-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-3-hydroxy-6-methyl-1-oxoheptyl)-L-isoleucyl)-, methyl ester, (S-(R*,R*))-

Cat. No.: B12790064
CAS No.: 127231-52-1
M. Wt: 757.9 g/mol
InChI Key: XWTJFLQWGRKTRQ-JIYBXTARSA-N
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Description

    N-{(2S)-2-[(N-Acetyl-L-seryl)amino]butanoyl}-L-valine: is a peptide derivative with the chemical formula CHNO.

  • The compound contains several amino acid residues, including L-valine, N-acetyl-L-seryl, L-leucyl, L-asparaginyl, and L-isoleucyl. The complex structure arises from the combination of these amino acids.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step on a solid support (usually a resin). Protecting groups are used to selectively block certain functional groups during each coupling reaction.

      Reaction Conditions: Coupling reactions typically use reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide hydrochloride (DIC·HCl) and a base (e.g., N-methylmorpholine or N,N-diisopropylethylamine). Deprotection steps remove the protecting groups.

      Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely produced using automated SPPS equipment on a larger scale.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including hydrolysis, amidation, and cyclization.

      Common Reagents and Conditions:

      Major Products: The major product depends on the specific reaction. For example, hydrolysis would yield the corresponding carboxylic acid and amine.

  • Scientific Research Applications

      Chemistry: Studying peptide synthesis, reactivity, and structure.

      Biology: Investigating peptide-based drug design, enzyme inhibition, and protein-protein interactions.

      Medicine: Exploring potential therapeutic applications (e.g., as antimicrobial agents or enzyme inhibitors).

      Industry: Developing peptide-based materials (e.g., hydrogels or drug delivery systems).

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: The compound’s unique structure arises from the combination of specific amino acids. Its acetylated serine residue and complex side chain contribute to its distinct properties.

      Similar Compounds: While I don’t have a specific list, similar compounds include other peptide derivatives with complex structures.

    Properties

    CAS No.

    127231-52-1

    Molecular Formula

    C35H63N7O11

    Molecular Weight

    757.9 g/mol

    IUPAC Name

    methyl (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate

    InChI

    InChI=1S/C35H63N7O11/c1-11-20(8)30(34(51)42-29(19(6)7)35(52)53-10)41-28(47)15-26(45)22(12-17(2)3)38-32(49)24(14-27(36)46)40-31(48)23(13-18(4)5)39-33(50)25(16-43)37-21(9)44/h17-20,22-26,29-30,43,45H,11-16H2,1-10H3,(H2,36,46)(H,37,44)(H,38,49)(H,39,50)(H,40,48)(H,41,47)(H,42,51)/t20-,22-,23-,24-,25-,26-,29-,30-/m0/s1

    InChI Key

    XWTJFLQWGRKTRQ-JIYBXTARSA-N

    Isomeric SMILES

    CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O

    Canonical SMILES

    CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O

    Origin of Product

    United States

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